An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexanol from Diisobutene
An In-depth Technical Guide to the Synthesis of 3,5,5-Trimethyl-1-hexanol from Diisobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5,5-trimethyl-1-hexanol, a branched-chain primary alcohol, from diisobutene. The primary industrial route for this conversion is the oxo process, which involves a two-step reaction sequence: the hydroformylation of diisobutene to an intermediate aldehyde, followed by the hydrogenation of this aldehyde to the final alcohol product.[1] This document details the underlying chemistry, presents experimental protocols for each key step, and includes quantitative data to facilitate comparison and replication.
Overview of the Synthesis Pathway
The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene is a classic example of the oxo process, a cornerstone of industrial organic synthesis. The overall transformation can be summarized as follows:
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Hydroformylation: Diisobutene, a mixture of C8 olefins, is reacted with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to produce 3,5,5-trimethylhexanal.
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Hydrogenation: The resulting 3,5,5-trimethylhexanal is then reduced with hydrogen, typically over a nickel-based catalyst, to yield 3,5,5-trimethyl-1-hexanol.
This process is utilized in the production of isononyl alcohol (INA), a mixture of isomeric C9 alcohols where 3,5,5-trimethyl-1-hexanol is a significant component.[2][3] INA is a crucial raw material for the synthesis of plasticizers, surfactants, and fragrances.[1][2]
Starting Material: Diisobutene
Diisobutene is commercially produced by the dimerization of isobutylene. It is typically a mixture of two primary isomers: 2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene. The composition of the diisobutene feedstock can influence the reaction kinetics and the isomeric distribution of the final product.
Step 1: Hydroformylation of Diisobutene
Hydroformylation, or oxo synthesis, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly those based on cobalt or rhodium.
Historically, cobalt carbonyl complexes have been widely used for the hydroformylation of higher olefins.[4] These processes typically require high temperatures and pressures.
Experimental Protocol (Cobalt Catalyst):
A vintage, yet illustrative, experimental protocol for the cobalt-catalyzed hydroformylation of diisobutene is described in U.S. Patent 2,499,848.[5]
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Reaction Setup: A silver-lined reaction vessel is charged with commercial diisobutylene and a reduced cobalt catalyst.
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Reactants:
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Diisobutylene
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Reduced cobalt catalyst (10 parts by weight per 100 parts of diisobutylene)
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Synthesis gas (1:1 mixture of carbon monoxide and hydrogen)
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Reaction Conditions:
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Temperature: -160°C (Note: This is likely a typographical error in the patent and should be interpreted as a higher temperature, typical for hydroformylation, e.g., 160°C).
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Pressure: 1100-1800 pounds per square inch (psi)
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Reaction Time: 2 hours
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Work-up and Purification:
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The catalyst is removed by filtration.
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The reaction mixture is distilled to yield the aldehyde product.
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Reported Yield: 40-65% of the theoretical amount of 3,5,5-trimethylhexanal.[5]
Modern industrial processes often favor rhodium-based catalysts, which can operate under milder conditions with higher selectivity.[6][7][8]
Experimental Protocol (Rhodium Catalyst):
A more recent example of a rhodium-catalyzed hydroformylation of diisobutene is detailed in a Chinese patent.
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Catalyst System: A combination of a rhodium catalyst and phosphine ligands is employed.
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Reactants:
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Diisobutylene
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Synthesis gas (CO:H₂ ratio can be varied, e.g., 1:1 or 1:2)
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Rhodium catalyst (e.g., hydridocarbonyltris(triphenylphosphine)rhodium(I))
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Ligands (e.g., triphenylphosphine oxide and other organophosphine compounds)
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-
Reaction Conditions:
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Temperature: 90-120°C
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Pressure: 0.5-6 MPa
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Reaction Time: 3-8 hours
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-
Reported Results:
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Diisobutylene conversion: up to 97%
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3,5,5-trimethylhexanal yield: up to 92.2%
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The following table summarizes the quantitative data for the hydroformylation of diisobutene under different catalytic systems.
| Parameter | Cobalt-Catalyzed[5] | Rhodium-Catalyzed |
| Catalyst | Reduced Cobalt | Hydridocarbonyltris(triphenylphosphine)rhodium(I) with phosphine ligands |
| Temperature | 160°C (assumed) | 90-120°C |
| Pressure | 1100-1800 psi (7.6-12.4 MPa) | 0.5-6 MPa |
| Reaction Time | 2 hours | 3-8 hours |
| Syngas Ratio (CO:H₂) | 1:1 | 1:1 to 1:2 |
| Diisobutylene Conversion | Not specified | up to 97% |
| Aldehyde Yield | 40-65% | up to 92.2% |
Step 2: Hydrogenation of 3,5,5-Trimethylhexanal
The second step in the synthesis is the hydrogenation of the aldehyde intermediate to the desired primary alcohol. This is a reduction reaction typically carried out with hydrogen gas over a heterogeneous catalyst.
Nickel-based catalysts, such as Raney nickel or supported nickel catalysts, are commonly used for the hydrogenation of aldehydes to alcohols due to their high activity and cost-effectiveness.[9][10][11]
Experimental Protocol (Supported Nickel Catalyst):
The following protocol for the hydrogenation of 3,5,5-trimethylhexanal is also derived from U.S. Patent 2,499,848.[5]
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Reaction Setup: A suitable reaction vessel is charged with the aldehyde, a solvent, and the hydrogenation catalyst.
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Reactants:
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3,5,5-trimethylhexanal
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Nickel-on-kieselguhr catalyst (8% by weight)
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Dioxane (50% solution)
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Reaction Conditions:
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Temperature: 150°C
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Pressure: Not specified, but typically elevated pressure is used for hydrogenation.
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Reaction Time: 2-4 hours
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-
Work-up and Purification:
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The catalyst is removed by filtration.
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The solvent is removed, and the product is purified by distillation.
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Reported Yield: Substantially quantitative yield of 3,5,5-trimethyl-1-hexanol.[5]
The following table summarizes the quantitative data for the hydrogenation of 3,5,5-trimethylhexanal.
| Parameter | Supported Nickel-Catalyzed[5] |
| Catalyst | 8% Nickel-on-kieselguhr |
| Substrate | 3,5,5-trimethylhexanal |
| Solvent | 50% Dioxane |
| Temperature | 150°C |
| Reaction Time | 2-4 hours |
| Yield of 3,5,5-trimethyl-1-hexanol | Substantially quantitative |
Visualizations
Caption: Overall synthesis pathway of 3,5,5-trimethyl-1-hexanol from diisobutene.
Caption: Generalized experimental workflow for the two-step synthesis.
Conclusion
The synthesis of 3,5,5-trimethyl-1-hexanol from diisobutene via the oxo process is a well-established and industrially significant transformation. While traditional cobalt-based catalysts are effective, modern rhodium-based systems offer improved efficiency and milder reaction conditions for the hydroformylation step. The subsequent hydrogenation of the aldehyde intermediate is reliably achieved with high yields using nickel-based catalysts. This guide provides a foundational understanding of the synthesis pathway, along with detailed experimental protocols and quantitative data that can serve as a valuable resource for researchers and professionals in the field of chemical synthesis and development.
References
- 1. guidechem.com [guidechem.com]
- 2. Isononanol (INA) - Evonik Industries [c4-chemicals.evonik.com]
- 3. 3,5,5-Trimethyl-hexan-1-ol - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US2499848A - Esters of 3,5,5-trimethyl-1-hexanol - Google Patents [patents.google.com]
- 6. Hydroformylation of alkenes by use of rhodium complex catalysts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Oxo Alcohol Process LP Oxo℠ Technology | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. researchgate.net [researchgate.net]
- 9. US3896053A - Nickel-containing hydrogenation catalysts for the selective hydrogenation of fats and oils - Google Patents [patents.google.com]
- 10. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds [mdpi.com]
